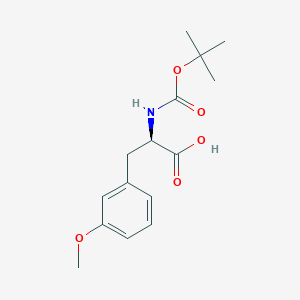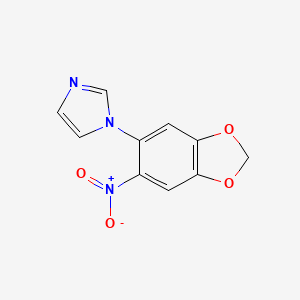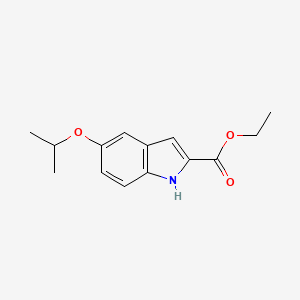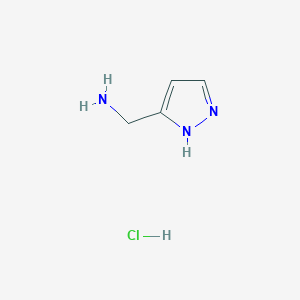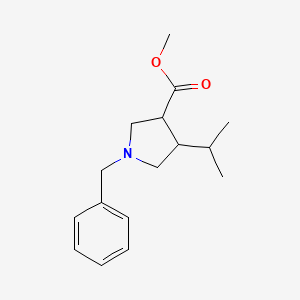
1-(1-(3-Bromophenyl)ethyl)-4-ethylpiperazine
Descripción general
Descripción
1-(1-(3-Bromophenyl)ethyl)-4-ethylpiperazine, or BEEP, is a synthetic compound that has been used in a variety of scientific research applications. BEEP has been found to be an effective inhibitor of the enzyme monoamine oxidase, making it a useful tool for studying the effects of monoamine oxidase inhibition on biochemical and physiological processes. BEEP has also been used to study the effects of monoamine oxidase inhibition on the central nervous system, as well as to investigate the mechanism of action of other monoamine oxidase inhibitors.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of 2-Phenylpiperazine Derivatives : 2-Phenylpiperazine, a structural analog, serves as an intermediate in the synthesis of various pharmaceutical compounds, such as mirtazapine. The synthesis involves reactions starting from phenylacetic acid, undergoing bromination, and further reaction steps to achieve the desired product, showcasing the compound's role in organic synthesis and pharmaceutical development (Xuan Yun, 2003).
Modeling of Active Sites in Enzymes : Derivatives of bromophenylpiperazine have been utilized in modeling the active sites of type 3 copper proteins, essential for understanding the enzymatic functions and designing enzyme inhibitors. The study explores the influence of thioether groups near the metal site on catecholase activity, highlighting the compound's potential in bioinorganic chemistry research (Michael Merkel et al., 2005).
Applications in Drug Development
Antidepressant and Anxiolytic-Like Effects : Phenylpiperazine derivatives, structurally related to the compound , have been investigated for their pharmacological properties, demonstrating potential antidepressant and anxiolytic-like effects in animal models. This research indicates the compound's relevance in developing new therapeutic agents (K. Pytka et al., 2015).
Electrochemical Synthesis of Phenylpiperazine Derivatives : Electrochemical methods have been employed to synthesize new phenylpiperazine derivatives, showcasing an environmentally friendly and efficient approach to obtaining compounds with potential biological activities. This highlights the role of electrochemical reactions in developing pharmaceuticals (D. Nematollahi, A. Amani, 2011).
Propiedades
IUPAC Name |
1-[1-(3-bromophenyl)ethyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-3-16-7-9-17(10-8-16)12(2)13-5-4-6-14(15)11-13/h4-6,11-12H,3,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHZRPFDYLAKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Bromophenyl)ethyl)-4-ethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






